Ethyl 2-(3-nitrophenyl)pyrimidine-5-carboxylate
CAS No.:
Cat. No.: VC15864232
Molecular Formula: C13H11N3O4
Molecular Weight: 273.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11N3O4 |
|---|---|
| Molecular Weight | 273.24 g/mol |
| IUPAC Name | ethyl 2-(3-nitrophenyl)pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C13H11N3O4/c1-2-20-13(17)10-7-14-12(15-8-10)9-4-3-5-11(6-9)16(18)19/h3-8H,2H2,1H3 |
| Standard InChI Key | MEIUOGRBCTTYOX-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CN=C(N=C1)C2=CC(=CC=C2)[N+](=O)[O-] |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure consists of a pyrimidine ring substituted with a nitro group at the meta position of the phenyl ring and an ethyl ester moiety. Key bond lengths and angles can be inferred from density functional theory (DFT) studies on analogous pyrimidine derivatives. For example, in related carboxamide pyrimidines, bond lengths such as (1.4028 Å) and (1.3832 Å) highlight the influence of conjugation and hybridization on molecular geometry . The nitro group’s electron-withdrawing nature stabilizes the aromatic system, while the ester group provides sites for further functionalization.
Table 1: Key Physicochemical Properties
Synthesis and Optimization
Synthetic Routes
Ethyl 2-(3-nitrophenyl)pyrimidine-5-carboxylate is typically synthesized via multi-step protocols involving condensation, cyclization, and functional group transformations. A plausible route, adapted from methods for analogous pyrimidines , involves:
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Condensation: Reacting 3-nitrobenzaldehyde with ethyl acetoacetate in the presence of urea under acidic conditions to form a dihydropyrimidinone intermediate.
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Oxidation: Converting the dihydro intermediate to the fully aromatic pyrimidine using oxidizing agents like .
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Esterification: Introducing the ethyl ester group via nucleophilic acyl substitution.
Reaction yields depend on solvent choice, temperature, and catalyst. For instance, ethanol and hydrochloric acid are common solvents for initial condensation , while DMF facilitates coupling reactions in later stages .
Challenges in Synthesis
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Regioselectivity: Ensuring nitro group incorporation at the 3-position requires careful control of reaction conditions.
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Byproduct Formation: Competing reactions, such as over-oxidation or ester hydrolysis, necessitate precise stoichiometry and pH monitoring.
Spectroscopic Characterization
Vibrational Spectroscopy
Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic peaks for key functional groups:
Nuclear Magnetic Resonance (NMR)
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NMR: The ethyl ester group appears as a triplet ( 1.3 ppm, CH) and quartet ( 4.2 ppm, CH), while aromatic protons resonate between 7.5–8.5 ppm .
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NMR: The pyrimidine carbons are observed at 155–165 ppm, with the ester carbonyl at 168 ppm .
Table 2: Predicted Spectral Data
| Technique | Key Signals | Reference |
|---|---|---|
| FT-IR | 1707 cm (C=O), 1520 cm (NO) | |
| NMR | 8.2 ppm (aromatic H) | |
| NMR | 162 ppm (C=O) |
Computational Insights
Density Functional Theory (DFT) Studies
DFT calculations at the B3LYP/6-31G(d,p) level provide insights into electronic structure and reactivity :
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Frontier Molecular Orbitals: The HOMO-LUMO gap (≈4.2 eV) suggests moderate electronic stability, with the LUMO localized on the nitro-substituted phenyl ring.
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Natural Bond Orbital (NBO) Analysis: Delocalization of electron density from the ester oxygen to the pyrimidine ring enhances conjugation .
Challenges and Future Directions
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Synthetic Scalability: Optimizing reaction conditions to improve yields beyond 60–70%.
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Biological Screening: Prioritizing in vitro assays to evaluate antimicrobial and anticancer potential.
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Computational Refinement: Expanding DFT studies to include solvent effects and excited-state dynamics.
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